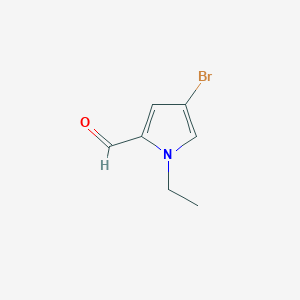
4-Bromo-1-ethyl-1h-pyrrole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-1-ethyl-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C7H8BrNO. This compound is characterized by a pyrrole ring substituted with a bromine atom at the 4-position, an ethyl group at the 1-position, and an aldehyde group at the 2-position. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-ethyl-1H-pyrrole-2-carbaldehyde typically involves the bromination of 1-ethyl-1H-pyrrole-2-carbaldehyde. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products with minimal by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: 4-Bromo-1-ethyl-1H-pyrrole-2-carboxylic acid.
Reduction: 4-Bromo-1-ethyl-1H-pyrrole-2-methanol.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
科学的研究の応用
4-Bromo-1-ethyl-1H-pyrrole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the development of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 4-Bromo-1-ethyl-1H-pyrrole-2-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
類似化合物との比較
4-Bromo-1H-pyrrole-2-carbaldehyde: Lacks the ethyl group at the 1-position.
1-Ethyl-1H-pyrrole-2-carbaldehyde: Lacks the bromine atom at the 4-position.
4-Bromo-1-ethyl-1H-pyrrole-2-carbonitrile: Contains a nitrile group instead of an aldehyde group.
Uniqueness: 4-Bromo-1-ethyl-1H-pyrrole-2-carbaldehyde is unique due to the presence of both the bromine atom and the aldehyde group, which confer distinct reactivity and binding properties. This combination makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
特性
分子式 |
C7H8BrNO |
|---|---|
分子量 |
202.05 g/mol |
IUPAC名 |
4-bromo-1-ethylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C7H8BrNO/c1-2-9-4-6(8)3-7(9)5-10/h3-5H,2H2,1H3 |
InChIキー |
PIPGCBHHQCLGIP-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C=C1C=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















